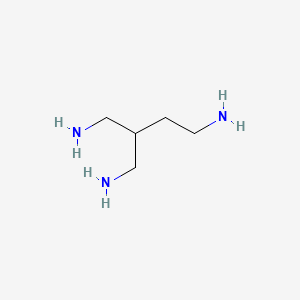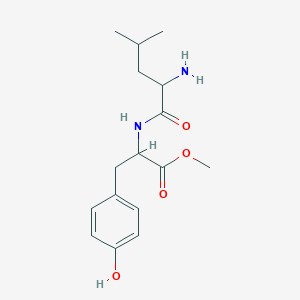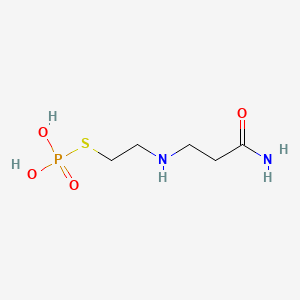
Betamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Betamide is a topical emollient used primarily to treat or prevent dry, rough, scaly, itchy skin and minor skin irritations. It is commonly found in various forms such as creams, ointments, lotions, gels, and sprays. This compound works by forming an oily layer on the top of the skin that traps water, thereby moisturizing and softening the skin .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of amides, including Betamide, often involves the reaction of carboxylic acids with amines. One common method is the dehydrative condensation of carboxylic acids with amines, which can be catalyzed by organoboron compounds. This method is environmentally friendly, producing water as the only byproduct .
Industrial Production Methods: In industrial settings, this compound can be produced through electrosynthesis, which involves the electrochemical generation of amidyl radicals. This method is sustainable and efficient, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: Betamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent but often involve catalysts and specific solvents.
Major Products:
Oxidation: Produces oxides and other oxidized derivatives.
Reduction: Produces amines and other reduced forms.
Substitution: Produces substituted amides with various functional groups.
Applications De Recherche Scientifique
Betamide has a wide range of applications in scientific research:
Chemistry: Used as a model compound in the study of amide synthesis and reactions.
Biology: Investigated for its role in skin hydration and barrier function.
Medicine: Used in the treatment of skin conditions such as eczema, psoriasis, and dermatitis
Industry: Employed in the formulation of skincare products and as a component in various industrial processes.
Mécanisme D'action
Betamide exerts its effects by forming an oily layer on the skin’s surface, which traps water and prevents moisture loss. This action helps to soften and hydrate the skin, reducing dryness and irritation. The molecular targets include the skin’s outer layer, where this compound interacts with keratin to enhance moisture retention .
Comparaison Avec Des Composés Similaires
Ammonium Lactate: Used for similar purposes in treating dry skin conditions.
Urea: Another common emollient with similar moisturizing properties.
Petrolatum: Often used in skincare products for its occlusive properties.
Uniqueness: Betamide is unique in its combination of moisturizing and protective properties, making it highly effective in treating a variety of skin conditions. Its ability to form a stable, oily layer on the skin sets it apart from other emollients, providing long-lasting hydration and protection .
Propriétés
Numéro CAS |
27956-88-3 |
|---|---|
Formule moléculaire |
C5H13N2O4PS |
Poids moléculaire |
228.21 g/mol |
Nom IUPAC |
2-[(3-amino-3-oxopropyl)amino]ethylsulfanylphosphonic acid |
InChI |
InChI=1S/C5H13N2O4PS/c6-5(8)1-2-7-3-4-13-12(9,10)11/h7H,1-4H2,(H2,6,8)(H2,9,10,11) |
Clé InChI |
MQAISPIJGUNNSJ-UHFFFAOYSA-N |
SMILES canonique |
C(CNCCSP(=O)(O)O)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


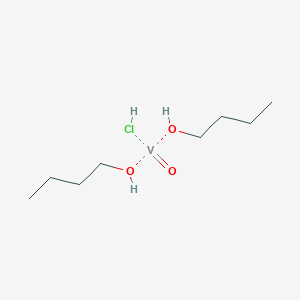
![Benzene, 1,1'-[(phenylmethoxy)methylene]bis-](/img/structure/B14690578.png)
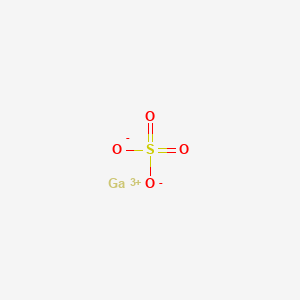
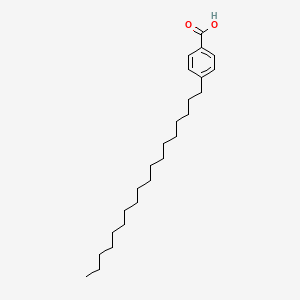
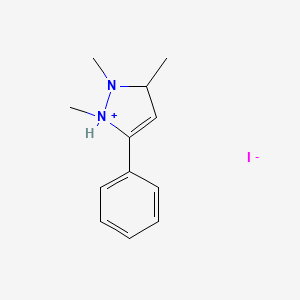
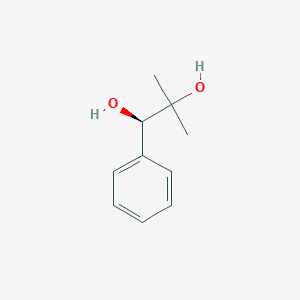
![3-[(3-Amino-3-oxopropyl)-hydroxyamino]propanamide](/img/structure/B14690603.png)

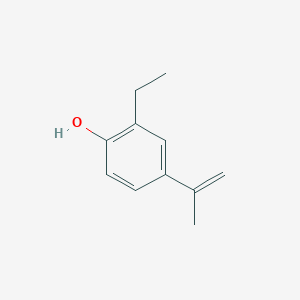
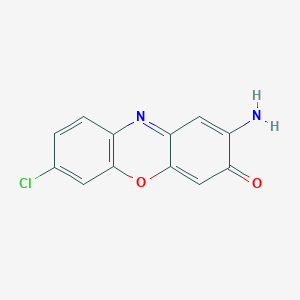
![[(3E,5R,7S,9E,11R,14S,15R,16S)-16-benzyl-5-hydroxy-5,7,14-trimethyl-13-methylidene-6,18-dioxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate](/img/structure/B14690633.png)
![Benzenesulfonic acid, 4-[4-[[1,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-ylidene]methyl]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]-](/img/structure/B14690638.png)
